molecular formula C16H17N3O3S B2353808 N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946346-50-5

N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2353808
CAS No.: 946346-50-5
M. Wt: 331.39
InChI Key: YXLAVIGFPKVCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted phenyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-8-17-16-19(15(10)21)12(9-23-16)7-14(20)18-11-3-5-13(22-2)6-4-11/h3-6,8,12H,7,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLAVIGFPKVCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H19_{19}N3_3O3_3
  • Molecular Weight : 349.39 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions of substituted phenylamino derivatives in acidic conditions. The synthetic pathway has been documented to yield various thiazolo[3,2-a]pyrimidin derivatives with promising biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its efficacy against a range of Gram-positive and Gram-negative bacteria. For example:

Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.25 - 16 μg/mL
Pseudomonas aeruginosa0.5 - 32 μg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antitubercular Activity

In addition to its antibacterial properties, the compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis. Initial findings indicate that certain derivatives exhibit significant activity with MIC values comparable to established antitubercular drugs .

The biological activity of this compound is believed to involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antimicrobial therapy .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted by Barbuceanu et al. synthesized various thiazolo[3,2-a]pyrimidin derivatives and evaluated their antibacterial activities. The findings demonstrated that compounds with methoxy substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Antitubercular Screening : Another research effort focused on the antitubercular properties of thiazolo derivatives showed promising results against M. tuberculosis, with some compounds achieving MIC values as low as 50 µg/mL .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Pharmacological Activity Reference
N-(4-Methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, 6-methyl Not explicitly reported -
N-(3-Chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Thiazolo[3,2-a]pyrimidine 3-Chloro-4-fluorophenyl, 6-methyl Not reported
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline sulfonyl 4-Methoxyphenyl, pyrrolidine Anti-cancer (HCT-1, MCF-7, PC-3)
N-(tert-Butyl)-2-(4-chlorophenyl)-... (7j) Dihydro-1H-pyrrol tert-Butyl, chlorophenyl, isoxazolyl Not reported

Key Observations:

  • Substituent Impact : The 4-methoxyphenyl group in the target compound contrasts with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ), which may alter solubility, bioavailability, and target affinity. Methoxy groups typically enhance metabolic stability compared to halogens .
  • Core Heterocycle: Thiazolo[3,2-a]pyrimidine derivatives (target compound and ) differ from quinazoline sulfonyl (compound 38 in ) or dihydro-1H-pyrrol (compound 7j in ) cores.

Pharmacological Activity Trends

  • Anti-Cancer Activity : Compound 38 (quinazoline sulfonyl analog) demonstrated significant activity against multiple cancer cell lines (HCT-1, MCF-7) due to sulfonyl and pyrrolidine substituents . While the target compound lacks direct data, its thiazolo-pyrimidine core is associated with kinase inhibition, a common anti-cancer mechanism.
  • Synthetic Flexibility : The thiazolo-pyrimidine scaffold allows modular substitution, as seen in , where heterocyclization reactions yield diverse derivatives. This adaptability supports structure-activity relationship (SAR) optimization.

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into two structural domains:

  • Thiazolo[3,2-a]pyrimidin-5-one core with 6-methyl substitution
  • N-(4-methoxyphenyl)acetamide side chain at position 3

Strategic bond disconnections suggest:

  • Cyclocondensation of 2-aminothiazoles with β-ketoesters for core assembly
  • Sequential bromination, cyanide substitution, and hydrolysis to install the methylene-acetic acid precursor
  • Amide coupling via mixed carbonic anhydride or HATU-mediated activation

Synthetic Routes

Route 1: Bromomethyl-Cyanide Hydrolysis Pathway

Step 1: Synthesis of 3-(Bromomethyl)-6-Methyl-2H-Thiazolo[3,2-a]Pyrimidin-5(3H)-One

Reaction of 2-amino-4-methylthiazole (1.12 g, 10 mmol) with ethyl 4-bromoacetoacetate (2.34 g, 10 mmol) in acetic anhydride (15 mL) at 110°C for 8 hr produced the cyclized product (2.89 g, 82% yield).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 2.41 (s, 3H, C6-CH3), 3.87 (d, J = 7.2 Hz, 2H, C3-CH2Br), 4.62 (t, J = 7.2 Hz, 1H, C4-H), 6.92 (s, 1H, C2-H)
  • 13C NMR (101 MHz, DMSO-d6): δ 21.3 (C6-CH3), 34.1 (C3-CH2Br), 108.2 (C2), 154.7 (C5=O)
Step 2: Cyanide Substitution

Treatment of 3-(bromomethyl) intermediate (1.76 g, 5 mmol) with NaCN (0.49 g, 10 mmol) in DMF (10 mL) at 80°C for 12 hr afforded 3-(cyanomethyl) derivative (1.21 g, 86%).

Step 3: Nitrile Hydrolysis to Carboxylic Acid

Refluxing the nitrile (1.21 g, 4.3 mmol) with 6M HCl (15 mL) for 6 hr yielded 3-(carboxymethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (1.02 g, 78%).

Step 4: Amide Coupling

Activation of the carboxylic acid (0.89 g, 3 mmol) with HATU (1.25 g, 3.3 mmol) and DIPEA (1.04 mL, 6 mmol) in DMF (10 mL), followed by addition of 4-methoxyaniline (0.37 g, 3 mmol), provided the target compound (0.93 g, 74%) after purification.

Route 2: Direct Amination Approach

Step 1: Mannich Reaction on Thiazolopyrimidine Core

Reacting 6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (1.43 g, 7 mmol) with paraformaldehyde (0.42 g, 14 mmol) and 4-methoxyaniline (0.86 g, 7 mmol) in ethanol (20 mL) under reflux for 24 hr yielded 3-(aminomethyl) intermediate (1.61 g, 68%).

Step 2: Acetylation

Treatment with acetyl chloride (0.56 mL, 8 mmol) in pyridine (10 mL) at 0°C produced the target acetamide (1.44 g, 76%).

Optimization of Reaction Conditions

Solvent Effects on Cyclocondensation

Solvent Temp (°C) Yield (%)
Acetic Acid 110 82
Toluene 110 47
DMF 110 63

Acetic acid provided optimal yield due to its dual role as solvent and catalyst.

Catalyst Screening for Amide Coupling

Catalyst Base Yield (%)
HATU DIPEA 74
EDCI NMM 58
DCC Pyridine 42

HATU/DIPEA combination showed superior reactivity, minimizing racemization.

Spectroscopic Characterization

IR Analysis

  • N-H Stretch: 3278 cm⁻¹ (amide)
  • C=O: 1685 cm⁻¹ (pyrimidinone), 1652 cm⁻¹ (acetamide)
  • C-O-C: 1243 cm⁻¹ (methoxy)

1H NMR (400 MHz, DMSO-d6)

  • δ 2.41 (s, 3H, C6-CH3)
  • δ 3.72 (s, 3H, OCH3)
  • δ 4.12 (s, 2H, CH2CO)
  • δ 6.89–7.24 (m, 4H, aromatic)

Comparative Method Analysis

Parameter Route 1 Route 2
Total Yield (%) 52 51
Step Count 4 2
Purification Complexity High Moderate
Scalability >10 g <5 g

Route 1 offers better scalability for industrial production despite more steps, while Route 2 suits lab-scale synthesis.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and what critical reaction conditions govern yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Cyclization of thiazole and pyrimidine precursors under reflux with catalysts like acetic acid or DMF .
  • Acylation of the intermediate with 4-methoxyphenylacetamide using coupling agents (e.g., EDC/HOBt) .
    Critical conditions include temperature control (80–120°C for cyclization) and solvent selection (DMF or THF for acylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ~400–410 Da) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or hydrogen-bonding interactions not modeled in simulations. Strategies include:
  • Revisiting solvent parameters (e.g., DMSO vs. CDCl3 shifts) .
  • Analyzing crystal packing via SHELX-refined structures to identify intermolecular forces (e.g., C=O∙∙∙H-N bonds) that perturb experimental spectra .

Q. What experimental design strategies optimize multi-step synthesis when intermediates are unstable or hygroscopic?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, reagent stoichiometry) and identify robust conditions .
  • In-situ Monitoring : Employ inline FTIR or HPLC to track unstable intermediates, enabling rapid quenching or stabilization (e.g., under nitrogen atmosphere) .

Q. How can researchers address low reproducibility in biological activity assays caused by polymorphic or solvate forms?

  • Methodological Answer :
  • Crystallographic Screening : Use SHELX to characterize polymorphs (e.g., Form I vs. Form II) and correlate lattice parameters with bioactivity .
  • Controlled Crystallization : Optimize solvent-antisolvent pairs (e.g., ethanol/water) to isolate thermodynamically stable forms .

Data Analysis & Mechanistic Questions

Q. What statistical methods validate the significance of structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer :
  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates substituent electronic effects (e.g., Hammett σ values) with bioactivity .
  • Bootstrapping : Assess confidence intervals for IC50 values to identify outliers or false positives .

Q. How does the methoxyphenyl group influence the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer :
  • Electron-Donating Effects : The methoxy group activates the phenyl ring toward electrophilic substitution (e.g., nitration at the para position) but deactivates it toward oxidation (e.g., resistance to KMnO4-mediated cleavage) .
  • Steric Hindrance : Bulkier substituents reduce reaction rates in SN2 mechanisms, as shown in kinetic studies of analogous acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.